molecular formula C12H21NO4 B14448920 1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione CAS No. 76843-29-3

1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione

Cat. No.: B14448920
CAS No.: 76843-29-3
M. Wt: 243.30 g/mol
InChI Key: SSFHTJCCXHHNLY-UHFFFAOYSA-N
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Description

1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with two hydroxyl groups and an ethylhexyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione typically involves the reaction of 2-ethylhexylamine with maleic anhydride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ethylhexyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce diols or amines.

Scientific Research Applications

1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexanol: A related compound with similar structural features but different functional groups.

    2-Ethylhexyl nitrate: Another compound with an ethylhexyl side chain but different reactivity and applications.

    Di-2-ethylhexyl terephthalate: A compound used as a plasticizer with similar structural elements.

Uniqueness

1-(2-Ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine ring and hydroxyl groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

76843-29-3

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

1-(2-ethylhexyl)-3,4-dihydroxypyrrolidine-2,5-dione

InChI

InChI=1S/C12H21NO4/c1-3-5-6-8(4-2)7-13-11(16)9(14)10(15)12(13)17/h8-10,14-15H,3-7H2,1-2H3

InChI Key

SSFHTJCCXHHNLY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C(=O)C(C(C1=O)O)O

Origin of Product

United States

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